
9,9'-Octamethylenedioxybis(o-phenyleneimino)bisacridine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9,9’-Octamethylenedioxybis(o-phenyleneimino)bisacridine dihydrochloride is a complex organic compound with the molecular formula C46H42N4O2.2ClH and a molecular weight of 755.84 g/mol This compound is known for its unique structure, which includes acridine and o-phenylenediamine moieties linked by an octamethylene bridge
Métodos De Preparación
The synthesis of 9,9’-Octamethylenedioxybis(o-phenyleneimino)bisacridine dihydrochloride involves multiple steps. One common method starts with the preparation of o-phenylenediamine, which is then reacted with acridine derivatives under specific conditions. The reaction typically involves the use of solvents such as ethanol and catalysts like zinc powder to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
9,9’-Octamethylenedioxybis(o-phenyleneimino)bisacridine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products, depending on the reagents and conditions used. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by others. This is often achieved using reagents such as halogens or alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the acridine or o-phenylenediamine moieties .
Aplicaciones Científicas De Investigación
9,9’-Octamethylenedioxybis(o-phenyleneimino)bisacridine dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a precursor for the synthesis of various heterocyclic compounds, which are important in the development of new materials and pharmaceuticals.
Biology: The compound is utilized in biochemical assays and as a fluorescent probe due to its ability to interact with biological molecules.
Medicine: Research is ongoing to explore its potential as an anticancer agent, given its ability to intercalate with DNA and disrupt cellular processes.
Mecanismo De Acción
The mechanism of action of 9,9’-Octamethylenedioxybis(o-phenyleneimino)bisacridine dihydrochloride involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate between DNA base pairs, disrupting the normal function of the DNA and leading to cell death. This property makes it a potential candidate for anticancer therapies. Additionally, it can interact with proteins, altering their structure and function, which can have various biological effects .
Comparación Con Compuestos Similares
Similar compounds to 9,9’-Octamethylenedioxybis(o-phenyleneimino)bisacridine dihydrochloride include other acridine derivatives and o-phenylenediamine-based compounds. These compounds share some structural similarities but differ in their specific functional groups and linkages. For example:
Acridine Orange: A well-known acridine derivative used as a fluorescent dye in biological research.
o-Phenylenediamine: A precursor to many heterocyclic compounds and used in various chemical syntheses.
The uniqueness of 9,9’-Octamethylenedioxybis(o-phenyleneimino)bisacridine dihydrochloride lies in its specific structure, which combines the properties of both acridine and o-phenylenediamine, making it a versatile compound for research and industrial applications.
Propiedades
Número CAS |
66724-92-3 |
|---|---|
Fórmula molecular |
C46H44Cl2N4O2 |
Peso molecular |
755.8 g/mol |
Nombre IUPAC |
acridin-9-yl-[2-[8-[2-(acridin-9-ylazaniumyl)phenoxy]octoxy]phenyl]azanium;dichloride |
InChI |
InChI=1S/C46H42N4O2.2ClH/c1(3-17-31-51-43-29-15-13-27-41(43)49-45-33-19-5-9-23-37(33)47-38-24-10-6-20-34(38)45)2-4-18-32-52-44-30-16-14-28-42(44)50-46-35-21-7-11-25-39(35)48-40-26-12-8-22-36(40)46;;/h5-16,19-30H,1-4,17-18,31-32H2,(H,47,49)(H,48,50);2*1H |
Clave InChI |
GSGHIELQZNZKDB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)[NH2+]C4=CC=CC=C4OCCCCCCCCOC5=CC=CC=C5[NH2+]C6=C7C=CC=CC7=NC8=CC=CC=C86.[Cl-].[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


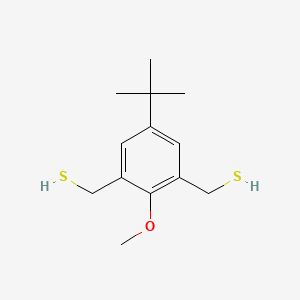
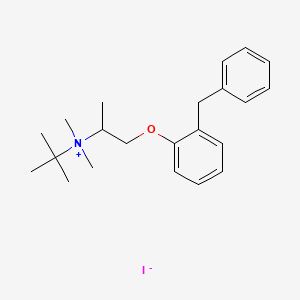
![Butyltintris[2-(myristoyloxy)ethylmercaptide]](/img/structure/B13777259.png)
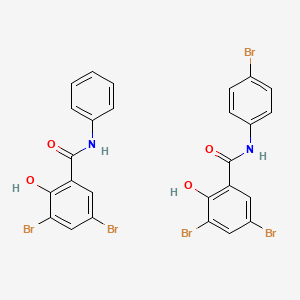


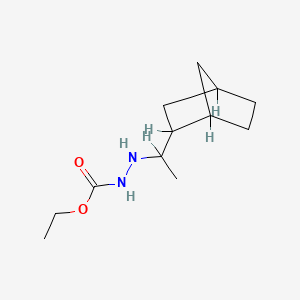


![1,3,5-Tris[4'-(dimethylamino)biphenyl-4-yl]benzene](/img/structure/B13777308.png)

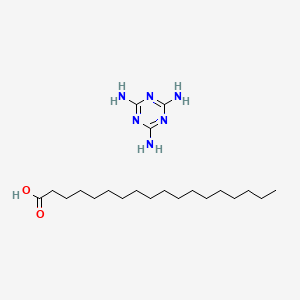

![sodium;chromium(3+);4-hydroxy-6-oxido-5-[(2-oxidophenyl)diazenyl]naphthalene-2-sulfonate;hydroxide](/img/structure/B13777330.png)
